molecular formula C21H20N6O B2588225 N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide CAS No. 903867-71-0

N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide

Cat. No.: B2588225
CAS No.: 903867-71-0
M. Wt: 372.432
InChI Key: CPZQGYYOCNIXTB-UHFFFAOYSA-N
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Description

N-[4-({1-[(4-Methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a p-methylbenzyl group at the N1 position of the pyrazolo-pyrimidine core and a 4-acetamidophenyl substituent at the C4 amino group.

Properties

IUPAC Name

N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-14-3-5-16(6-4-14)12-27-21-19(11-24-27)20(22-13-23-21)26-18-9-7-17(8-10-18)25-15(2)28/h3-11,13H,12H2,1-2H3,(H,25,28)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZQGYYOCNIXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and ultrasonic-assisted reactions can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Pyrazolo-Pyrimidine Derivatives

The compound’s structural analogs differ in substituents on the pyrazolo-pyrimidine core and the aryl-acetamide moiety. Key comparisons include:

Compound Name / ID Core Structure Substituents at N1/C4 Positions Key Functional Groups Reference
Target Compound Pyrazolo[3,4-d]pyrimidine N1: p-methylbenzyl; C4: 4-acetamidophenyl Acetamide, methylbenzyl
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine N1: 2,4-dimethylphenyl; C4: 4-methylbenzylamine Amine, dimethylphenyl
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine N1: phenyl; C4: 4-acetamidophenyl (sulfanyl linkage) Sulfanyl, acetamide
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine N1: 4-fluorophenyl; C4: trifluoromethoxyphenyl (sulfanyl linkage) Trifluoromethoxy, sulfanyl
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine N1: phenyl; C4: 4-phenylacetamide Chlorophenyl, ketone

Electronic and Physicochemical Properties

  • Acetamide vs. Amine/Sulfanyl Groups : The target compound’s acetamide group (C=O) enhances hydrogen-bond acceptor capacity compared to amines (e.g., ) or sulfanyl linkages (). This improves solubility and target affinity .
  • Methylbenzyl vs.
  • Trifluoromethoxy vs. Methyl Groups : Compounds with trifluoromethoxy substituents () exhibit stronger electron-withdrawing effects, which may alter binding kinetics compared to the target’s methyl group .

Biological Activity

N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antiamoebic, and other therapeutic potentials, supported by relevant case studies and research findings.

  • Molecular Formula : C24H26N6
  • Molecular Weight : 398.56 g/mol
  • CAS Number : 477850-39-8
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For instance:

  • A study by Singla et al. demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed promising antitumor activity against various cancer cell lines. One derivative exhibited an average GI50 value of 1.30 µM, indicating potent growth inhibition in NCI-60 cancer cell lines .
CompoundCell LineGI50 (µM)
Pyrazolo DerivativeNCI-601.30

2. Antiamoebic Activity

The antiamoebic properties of this compound have been highlighted in comparative studies:

  • An investigation reported that this compound showed superior antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica compared to metronidazole, a standard treatment . This suggests its potential as an alternative therapeutic agent for amoebiasis.

3. Other Therapeutic Potentials

In addition to anticancer and antiamoebic activities, pyrazolo[3,4-d]pyrimidine derivatives have been explored for various other pharmacological effects:

  • Inhibition of Enzymatic Activity : These compounds have shown potential in inhibiting enzymes related to inflammation and coagulation processes, such as phospholipase A2 and β-oxidation trifunctional enzyme in Mycobacterium tuberculosis .

Case Study 1: Antitumor Efficacy

In a systematic evaluation of pyrazolo derivatives for their cytotoxic effects on A549 lung cancer cells, several compounds were synthesized and tested. Notably, one compound demonstrated significant induction of autophagy without apoptosis at concentrations that inhibited cell growth effectively .

Case Study 2: Amoebicidal Comparison

A comparative study assessed the efficacy of this compound against metronidazole in treating amoebiasis. Results indicated that the novel compound had a lower IC50 value than metronidazole, suggesting enhanced potency .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide, and how do they influence its biological activity?

  • Answer : The compound features a pyrazolo[3,4-d]pyrimidine core , a 4-methylphenylmethyl group at the N1 position, and an acetamide-linked para-substituted phenyl ring . The pyrazolo-pyrimidine scaffold mimics purine bases, enabling interactions with kinase active sites or nucleic acids . The 4-methylphenyl group enhances lipophilicity and target selectivity, while the acetamide moiety contributes to hydrogen bonding with biological targets .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves:

Core formation : Cyclization of pyrazole precursors with substituted pyrimidines under reflux conditions.

Functionalization : Introduction of the 4-methylphenylmethyl group via nucleophilic substitution or alkylation.

Acetamide coupling : Reaction of the intermediate amine with acetyl chloride in the presence of a base (e.g., NaH) .

  • Critical parameters include solvent choice (DMF or ethanol), temperature control (60–80°C), and catalysts (e.g., K₂CO₃) to optimize yield (reported 58–72%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., δ 2.33 ppm for CH₃ in 4-methylphenyl ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 376.0 [M+H]+ ).
  • HPLC : Ensures purity (>95% for biological assays ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies may arise from:

  • Purity variations : Use orthogonal purity assays (e.g., HPLC + NMR) to rule out impurities .
  • Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethoxy vs. methoxy substitutions) to identify critical substituents .
    • Example : A 2023 study found that replacing the acetamide’s phenyl ring with a trifluoromethoxy group increased kinase inhibition by 40% .

Q. What strategies optimize the multi-step synthesis for higher yield and scalability?

  • Answer :

  • Step 1 (Core formation) : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .
  • Step 2 (Alkylation) : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Step 3 (Acetamide coupling) : Replace acetyl chloride with acetic anhydride to minimize side reactions .
  • Scalability : Pilot-scale trials in ethanol (low-cost, eco-friendly solvent) achieved 68% yield .

Q. How does the compound interact with biological targets at the molecular level?

  • Answer :

  • Kinase inhibition : The pyrazolo-pyrimidine core competes with ATP in binding pockets (e.g., EGFR kinase), confirmed via X-ray crystallography .
  • DNA intercalation : Planar structure facilitates stacking with DNA base pairs, observed in fluorescence quenching assays .
  • Table 1 : Target Affinity Data
TargetIC₅₀ (nM)Assay TypeReference
EGFR Kinase12.3Fluorescence
Topoisomerase II45.7Gel Electrophoresis

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Answer :

Substituent scanning : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) .

Pharmacophore modeling : Use software (e.g., Schrodinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .

In silico docking : Validate binding poses with AutoDock Vina against kinase domains .

  • Case study : A 2024 SAR study showed that electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improved cellular permeability by 2-fold .

Methodological Notes

  • Key references : PubChem (structural data ), peer-reviewed synthesis protocols , and mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.